molecular formula C19H16N4O B11636954 2-cyclopropyl-N'-[(E)-pyridin-2-ylmethylidene]quinoline-4-carbohydrazide

2-cyclopropyl-N'-[(E)-pyridin-2-ylmethylidene]quinoline-4-carbohydrazide

Cat. No.: B11636954
M. Wt: 316.4 g/mol
InChI Key: YFIMWCPHGKKRFN-CIAFOILYSA-N
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Description

2-CYCLOPROPYL-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from quinoline and pyridine derivatives, making it a valuable molecule in various fields of scientific research due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOPROPYL-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE typically involves the condensation reaction between quinoline-4-carbohydrazide and pyridine-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors for the condensation reaction.

Chemical Reactions Analysis

Types of Reactions

2-CYCLOPROPYL-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the rings.

Scientific Research Applications

2-CYCLOPROPYL-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer activities due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 2-CYCLOPROPYL-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions and interact with biological macromolecules. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It can also interact with DNA and proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-CYCLOPROPYL-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE
  • 3-CYCLOPROPYL-N’-[(E)-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Uniqueness

2-CYCLOPROPYL-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE is unique due to its specific combination of quinoline and pyridine moieties, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for further research and development .

Properties

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

2-cyclopropyl-N-[(E)-pyridin-2-ylmethylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C19H16N4O/c24-19(23-21-12-14-5-3-4-10-20-14)16-11-18(13-8-9-13)22-17-7-2-1-6-15(16)17/h1-7,10-13H,8-9H2,(H,23,24)/b21-12+

InChI Key

YFIMWCPHGKKRFN-CIAFOILYSA-N

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CC=N4

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=N4

solubility

38.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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